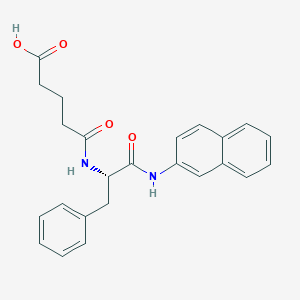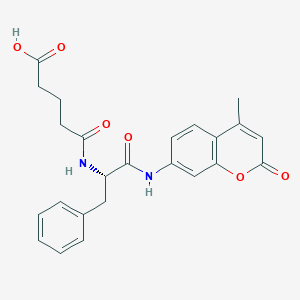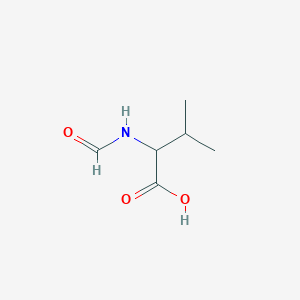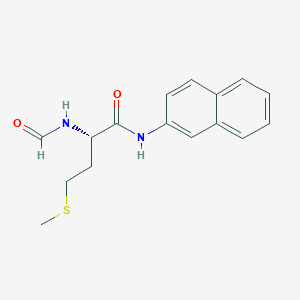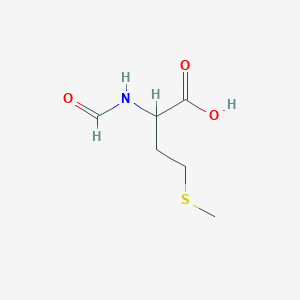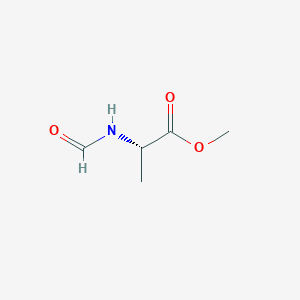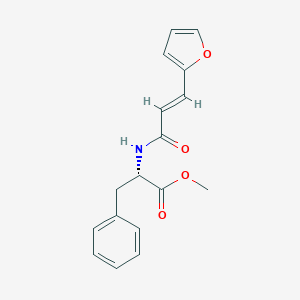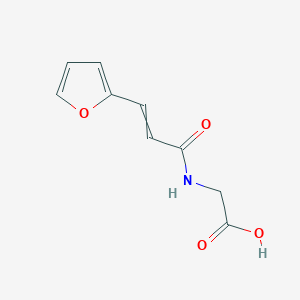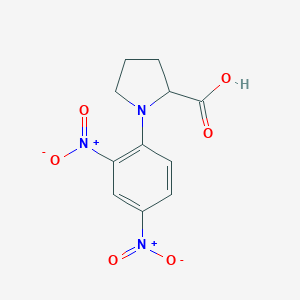
N-(2,4-二硝基苯基)-L-脯氨酸
描述
“N-(2,4-Dinitrophenyl)-L-proline” is a compound that could be related to “N-(2,4-Dinitrophenyl)glycine” and “N-(2,4-Dinitrophenyl)-L-valine”, which are nitroanilines . Nitroanilines are organic compounds that contain a nitro group (-NO2) substituted aniline group. The exact description of “N-(2,4-Dinitrophenyl)-L-proline” could not be found in the available resources.
Synthesis Analysis
The synthesis of related compounds, such as “N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine” derivatives, involves the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone . However, the specific synthesis process for “N-(2,4-Dinitrophenyl)-L-proline” is not available in the retrieved resources.
Molecular Structure Analysis
The molecular structure of related compounds like “N-(2,4-Dinitrophenyl)glycine” and “N-(2,4-Dinitrophenyl)-L-valine” have been studied using techniques such as UV-Visible, Fourier transform infrared, nuclear magnetic resonance, and elemental analysis studies . Density functional theory was performed to predict structural geometries of these compounds . However, the specific molecular structure analysis for “N-(2,4-Dinitrophenyl)-L-proline” is not available in the retrieved resources.
科学研究应用
制备和性质
- 二硝基苯基肽:Loudfoot 和 Chan(1967 年)的研究调查了二硝基苯基二肽的制备和性质,包括甘氨酰-l-脯氨酸衍生物。他们发现电泳和薄层色谱可以有效分离和纯化这些化合物 (Loudfoot 和 Chan,1967)。
免疫原性研究
- 二硝基苯基多聚脯氨酸的抗原性:Gurari 等人(1973 年)合成了多聚 L-脯氨酸的二硝基苯基衍生物,并探讨了它们在各种动物中的免疫原性。他们开发了一种敏感检测抗多聚脯氨酸抗体的的方法 (Gurari、Ungar-Waron 和 Sela,1973)。
色谱应用
- 色谱对映体分离:Wang 等人(2013 年)报道了使用 BSA 手性固定相对 N-(2,4-二硝基苯基)-脯氨酸进行对映体分离,观察到在不同条件下对映体洗脱顺序发生逆转 (Wang 等人,2013)。
- 高效液相色谱:Péter 等人(2003 年)利用奎宁衍生的手性阴离子交换剂对 N-保护的 α-取代脯氨酸类似物进行高效液相色谱对映体分离,实现了高分辨率 (Péter 等人,2003)。
生化研究
- 脯氨酸类似物研究:Bach 和 Takagi(2013 年)回顾了 L-脯氨酸类似物的性质、代谢和应用,强调了它们在原核和真核细胞中对细胞代谢和大分子合成的重要性 (Bach 和 Takagi,2013)。
对映体分离和检测技术
- 胺对映体的超灵敏检测:Jin 等人(2020 年)采用 N-(2,4-二硝基苯基)-脯氨酸的衍生物作为手性衍生化试剂,用于对映体分离和手性胺的质谱检测 (Jin 等人,2020)。
脯氨酸类似物在生物系统中的作用
- 对锥虫的影响:Magdaleno 等人(2009 年)探讨了脯氨酸类似物对锥虫生物学的影响,锥虫是导致恰加斯病的寄生虫,证明了其作为治疗药物的潜力 (Magdaleno、Ahn、Paes 和 Silber,2009)。
作用机制
Target of Action
The primary target of N-(2,4-Dinitrophenyl)-L-proline is the mitochondrial oxidative phosphorylation process . This compound is chemically related to trinitrophenol (picric acid) and is used in biochemical studies of oxidative processes .
Mode of Action
N-(2,4-Dinitrophenyl)-L-proline acts as an oxidative phosphorylation uncoupling agent . It interacts with its targets by uncoupling oxidative phosphorylation, leading to a rapid loss of ATP as heat . This uncoupling effect is dose-dependent .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in mitochondria . By uncoupling this pathway, it disrupts the normal flow of protons across the mitochondrial membrane, leading to a rapid loss of ATP . The downstream effects of this disruption include increased metabolic rate and heat production .
Pharmacokinetics
Studies on 2,4-dinitrophenol, a related compound, suggest that it exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney
Result of Action
The primary molecular effect of N-(2,4-Dinitrophenyl)-L-proline is the disruption of ATP production through the uncoupling of oxidative phosphorylation . This leads to a rapid loss of ATP, resulting in increased metabolic rate and heat production . The cellular effects include potential toxicity and metabolic stimulation .
Action Environment
The action, efficacy, and stability of N-(2,4-Dinitrophenyl)-L-proline can be influenced by various environmental factors. For instance, the compound’s action as a weight loss agent was noted in the context of the obesity epidemic . Due to its high toxicity and lack of antidotes, its use is highly regulated
安全和危害
The safety data sheet for a related compound, 2,4-Dinitrophenol, indicates that it is a flammable solid and is toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life . However, the specific safety and hazards information for “N-(2,4-Dinitrophenyl)-L-proline” is not available in the retrieved resources.
属性
IUPAC Name |
(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZXUWLTGGBNHL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303696 | |
| Record name | 1-(2,4-Dinitrophenyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1655-55-6 | |
| Record name | 1-(2,4-Dinitrophenyl)-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dinitrophenyl)-L-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Dinitrophenyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-dinitrophenyl)-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




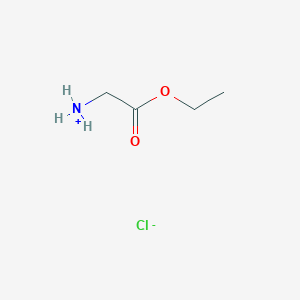

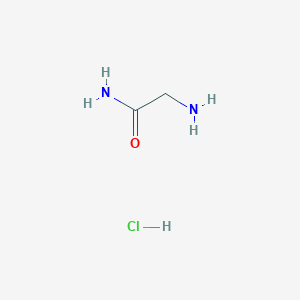
![5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid](/img/structure/B555834.png)
